SR-4554, a fluorinated 2-nitroimidazole compound, is primarily recognized for its role as a hypoxia marker in biomedical research. It is designed to be detectable using fluorine magnetic resonance spectroscopy, making it a valuable tool for studying tumor hypoxia, which is a critical factor influencing cancer progression and treatment response. The compound's ability to selectively accumulate in hypoxic tissues allows researchers to visualize and quantify areas of low oxygen concentration within tumors, facilitating better understanding and treatment strategies in oncology.
SR-4554 is classified as a nitroimidazole derivative, specifically a fluorinated variant. It is synthesized from a precursor through fluorination reactions that introduce fluorine atoms into the 2-nitroimidazole structure. This modification enhances its magnetic resonance properties, allowing for improved detection in imaging studies. The compound has been utilized in various studies to assess its efficacy as a hypoxia marker in cancer research and other medical applications.
The synthesis of SR-4554 involves several key steps:
The detailed synthesis process has been documented in various studies, highlighting the importance of optimizing reaction conditions for maximizing yield and minimizing side reactions .
The molecular structure of SR-4554 can be characterized as follows:
The structural configuration allows for selective reduction in hypoxic environments, which is crucial for its function as a hypoxia marker .
SR-4554 participates in several chemical reactions that are significant for its application:
These reactions are essential for understanding how SR-4554 behaves in biological systems and its potential interactions with other cellular components .
The mechanism of action of SR-4554 primarily revolves around its ability to target hypoxic regions within tumors:
SR-4554 exhibits several notable physical and chemical properties:
These properties are critical for its use in scientific research and clinical applications .
SR-4554 has several significant applications in scientific research:
Traditional methods for detecting tumor hypoxia, such as polarographic electrodes (Eppendorf probes), suffer from significant clinical limitations that hinder their routine application. These invasive techniques require direct tumor access via needle insertion, restricting their use to superficially accessible tumors (e.g., head and neck or cervical cancers) and causing potential sampling errors due to tumor heterogeneity [1] [6]. Additionally, they provide only single-time-point measurements and cannot capture dynamic changes in oxygenation or distinguish between chronic (diffusion-limited) and acute (perfusion-limited) hypoxia [2] [6]. While immunohistochemical stains (e.g., pimonidazole) offer spatial resolution, they require invasive biopsies and preclude longitudinal monitoring [2]. These limitations created an urgent need for non-invasive, serial imaging techniques capable of mapping hypoxia throughout the entire tumor volume.
Table 1: Comparison of Tumor Hypoxia Detection Methods
Method | Invasiveness | Spatial Resolution | Temporal Resolution | Whole-Tumor Assessment | Quantitative Output |
---|---|---|---|---|---|
Polarographic Electrodes | High (surgical) | Limited (point measurements) | Single time point | No | pO₂ (mmHg) |
Immunohistochemistry | High (biopsy) | High (cellular) | Single time point | No | Hypoxic fraction (%) |
PET Tracers (e.g., FMISO) | Low | Moderate (~4-6 mm) | Hours | Yes | Tumor-to-blood ratio |
19F MRS (SR-4554) | Low | Low (cm³) | Hours | Yes | Retention Index (%) |
Nitroimidazoles function as hypoxia probes through a well-defined bioreductive mechanism. In hypoxic cells (pO₂ < 10 mmHg), the 2-nitroimidazole moiety undergoes enzymatic reduction via nitroreductases. This process begins with a single-electron reduction to a nitro radical anion, reversible under normoxic conditions. However, under sustained hypoxia, further irreversible reduction occurs, generating reactive intermediates (nitroso and hydroxylamino species). These electrophiles form covalent adducts with intracellular macromolecules (e.g., proteins, glutathione), leading to selective trapping and accumulation within hypoxic cells [4] [8] [9]. This oxygen-dependent metabolism provides the molecular foundation for exploiting nitroimidazoles like SR-4554 as hypoxia markers. Retention correlates directly with regions of low pO₂, validated in preclinical models by comparing SR-4554 accumulation with electrode measurements [9].
SR-4554 (C₈H₉F₃N₄O₄; 2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide) was rationally designed to overcome limitations of earlier hypoxia probes, incorporating specific chemical features:
Table 2: Key Design Features and Properties of SR-4554
Design Feature | Chemical Group/Property | Functional Purpose | Validated Outcome (Preclinical/Clinical) |
---|---|---|---|
Hypoxia Sensing Core | 2-Nitroimidazole ring | Bioreduction and trapping under low pO₂ (<10 mmHg) | Selective retention in hypoxic tumor regions confirmed by EELS/MRS [8] [9] |
Detection Moiety | Trifluoromethyl group (-CF₃) | Strong, single-peak ¹⁹F MRS signal; no biological background | Detectable in murine and human tumors by ¹⁹F MRS [1] [3] [9] |
Hydrophilic Modifications | -OH and -CONH- groups in side chain | Enhanced water solubility; rapid renal clearance; reduced CNS penetration/toxicity | Short plasma t₁/₂ (3.3–3.7 h); high urinary recovery (87%) [1] [3] [7] |
Molecular Weight/Log P | C₈H₉F₃N₄O₄ / Moderate Log P (calculated ~-1.0) | Balance between solubility for delivery and membrane permeability for cellular uptake | Demonstrated tumor uptake in spheroids and in vivo models [8] [9] |
Preclinical validation was critical. Electron Energy Loss Spectroscopy (EELS) studies in human ovarian cancer multicellular spheroids directly visualized SR-4554's selective reduction and retention within hypoxic regions (inner spheroid layers) after a "chase" period in drug-free medium. The metabolites localized primarily to the endoplasmic reticulum, nucleus, and cytoplasmic vesicles, consistent with covalent binding to macromolecules under hypoxia [8]. Furthermore, the ¹⁹F Retention Index (RI) – defined as the percentage of the initial signal remaining at a later time point (e.g., 3-6 hours post-administration) – showed strong correlation with radiobiological hypoxic fractions in various mouse tumors (r=0.988, P=0.01) and dynamically responded to oxygen-modifying interventions (hydralazine increased RI; carbogen breathing decreased RI) [9]. This established the ¹⁹F RI as a quantifiable MRS-based biomarker of tumor hypoxia.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7